molecular formula C20H30O3 B1259123 Brassicolide

Brassicolide

Cat. No.: B1259123
M. Wt: 318.4 g/mol
InChI Key: VIPUZYFCPBOJJF-UNIGNBCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brassicolide (CAS: 72962-43-7), a naturally occurring brassinosteroid, is widely recognized as a potent plant growth regulator (PGR) with multifaceted applications in agriculture. It enhances crop yield by promoting cell elongation, division, and stress resistance while mitigating fruit cracking and improving quality . Its low toxicity (LD₅₀ > 5,000 mg/kg in rats) and environmental safety classify it as a "green pesticide," making it suitable for use in diverse plants, including legumes and cereals .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4E,8E,13S)-12-(2-hydroxypropan-2-yl)-5,9-dimethyl-14-oxabicyclo[11.2.1]hexadeca-1(16),4,8-trien-15-one

InChI

InChI=1S/C20H30O3/c1-14-7-5-8-15(2)11-12-17(20(3,4)22)18-13-16(10-6-9-14)19(21)23-18/h8-9,13,17-18,22H,5-7,10-12H2,1-4H3/b14-9+,15-8+/t17?,18-/m0/s1

InChI Key

VIPUZYFCPBOJJF-UNIGNBCPSA-N

Isomeric SMILES

C/C/1=C\CCC2=C[C@@H](C(CC/C(=C/CC1)/C)C(C)(C)O)OC2=O

Canonical SMILES

CC1=CCCC2=CC(C(CCC(=CCC1)C)C(C)(C)O)OC2=O

Synonyms

brassicolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brassicolide is compared below with Chloropylurea (KT-30) (functional analogue) and Brassicolene (structural analogue) based on agricultural efficacy, mechanisms, and pharmacological properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound Chloropylurea (KT-30) Brassicolene
Chemical Class Brassinosteroid Urea derivative Diterpene
Primary Function Promotes cell elongation, stress resistance Stimulates cell division and expansion Antitumor activity (IC₅₀: ~2.1 µg/mL)
Agricultural Role Enhances fruit quality, yield, and stress tolerance Accelerates fruit enlargement and ripening Limited agricultural use; research-focused
Toxicity Low (non-toxic to mammals) Moderate (potential hormonal disruption) High cytotoxicity (pharmacological focus)
Key Applications Wheat, rice, legumes, mushrooms Melons, grapes, tomatoes Antileukemic research
Mechanistic Insight Binds brassinosteroid receptors; upregulates growth genes Activates cytokinin pathways Inhibits tumor cell proliferation via undefined pathways

Functional Comparison with Chloropylurea (KT-30)

  • Synergy in Agriculture : this compound and KT-30 are often combined to synergize fruit expansion (via KT-30’s cell division) and stress resilience (via this compound’s hormonal regulation). For instance, in wheat, this combination increases grain weight by 10–15% .
  • Toxicity Profile: this compound’s safety surpasses KT-30, which may cause hormonal imbalances in non-target organisms at high doses .

Structural and Pharmacological Comparison with Brassicolene

  • Structural Differences : this compound (C₂₈H₄₈O₆) features a steroidal backbone with lactone groups, while Brassicolene (C₂₀H₃₂O₃) is a diterpene with distinct cyclic ether moieties . These structural variations correlate with their divergent bioactivities.
  • Antitumor Potency : this compound exhibits moderate antitumor activity (IC₅₀: ~2.8 µg/mL in leukemia cells), whereas Brassicolene shows stronger efficacy (IC₅₀: ~2.1 µg/mL), though both are less potent than clinical chemotherapeutics .

Research Findings and Limitations

  • Agricultural Studies : Field trials confirm this compound’s role in reducing rice blast incidence by 30% when combined with fungicides, outperforming KT-30 in stress mitigation .
  • Pharmacological Gaps : While this compound’s antitumor IC₅₀ values are promising, its low bioavailability and lack of in vivo data limit clinical translation .
  • Safety vs. Efficacy Trade-offs : Brassicolene’s cytotoxicity restricts its agricultural use, highlighting this compound’s superior safety .

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